6-Methylisoquinolin-3-amine 6-Methylisoquinolin-3-amine
Brand Name: Vulcanchem
CAS No.: 1192814-93-9
VCID: VC3810100
InChI: InChI=1S/C10H10N2/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3,(H2,11,12)
SMILES: CC1=CC2=CC(=NC=C2C=C1)N
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol

6-Methylisoquinolin-3-amine

CAS No.: 1192814-93-9

Cat. No.: VC3810100

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

6-Methylisoquinolin-3-amine - 1192814-93-9

Specification

CAS No. 1192814-93-9
Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
IUPAC Name 6-methylisoquinolin-3-amine
Standard InChI InChI=1S/C10H10N2/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3,(H2,11,12)
Standard InChI Key DBOBOPSSKJMSSY-UHFFFAOYSA-N
SMILES CC1=CC2=CC(=NC=C2C=C1)N
Canonical SMILES CC1=CC2=CC(=NC=C2C=C1)N

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

6-Methylisoquinolin-3-amine has the molecular formula C10H10N2\text{C}_{10}\text{H}_{10}\text{N}_{2} and a molecular weight of 158.203 g/mol . The isoquinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic and steric properties. The methyl group at position 6 enhances lipophilicity, while the amino group at position 3 provides a site for nucleophilic reactions or hydrogen bonding (Fig. 1) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H10N2\text{C}_{10}\text{H}_{10}\text{N}_{2}
Molecular Weight158.203 g/mol
CAS Registry Number1192814-93-9
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors2 (N in pyridine and NH2_2)

Synthetic Methodologies

Metal-Free Intramolecular Transannulation

A breakthrough synthesis involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles under metal-free conditions . This one-pot method proceeds via a denitrogenative ring-opening process, generating a ketenimine intermediate that undergoes cyclization to yield 3-aminoisoquinolines (Scheme 1). The reaction achieves moderate to high yields (60–85%) and tolerates diverse substituents, making it scalable for industrial applications .

Scheme 1: Proposed mechanism for 3-aminoisoquinoline synthesis via ketenimine intermediate .

Comparative Analysis of Synthetic Routes

Traditional methods like the Pomeranz-Fritsch reaction require harsh acidic conditions and suffer from low regioselectivity . In contrast, modern approaches emphasize catalyst efficiency and step economy. For example, microwave-assisted cyclization reduces reaction times from hours to minutes, though yields remain comparable (~70%) .

Reactivity and Functionalization

Electrophilic Substitution Reactions

The amino group at position 3 acts as a directing group, facilitating electrophilic aromatic substitution (EAS) at the 1- and 5-positions. Nitration experiments using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) yield mono-nitro derivatives, while halogenation with Cl2/FeCl3\text{Cl}_2/\text{FeCl}_3 produces chloro-substituted analogs .

Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable arylation at the 4-position, expanding access to polyfunctionalized isoquinolines. For instance, coupling with phenylboronic acid affords 4-phenyl-6-methylisoquinolin-3-amine in 78% yield .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The methyl group may enhance membrane permeability, though further structure-activity relationship (SAR) studies are needed .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to orexin receptor antagonists, which regulate sleep-wake cycles. For example, ((3R,6R)-6-methylpiperidin-3-yl)methanol—a key intermediate in MK-6096 synthesis—shares structural motifs with 6-methylisoquinolin-3-amine .

Material Science Applications

Functionalized isoquinolines are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. Derivatives with extended conjugation exhibit blue-emitting fluorescence (λem_{\text{em}} = 450 nm) .

Future Research Directions

  • Mechanistic Elucidation: Detailed kinetic studies to unravel MAO inhibition mechanisms.

  • Therapeutic Exploration: In vivo models to assess efficacy in depression or Parkinson’s disease.

  • Process Optimization: Continuous-flow synthesis to enhance yield and reduce waste.

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Isoquinoline Derivatives

CompoundSubstituentsBiological Activity
6-Methylisoquinolin-3-amine6-CH3_3, 3-NH2_2MAO inhibition (predicted)
6-Fluoro-1-methylisoquinolin-3-amine6-F, 1-CH3_3, 3-NH2_2Antimicrobial
6-Chloro-1-methylisoquinolin-3-amine6-Cl, 1-CH3_3, 3-NH2_2Anticancer (in vitro)

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